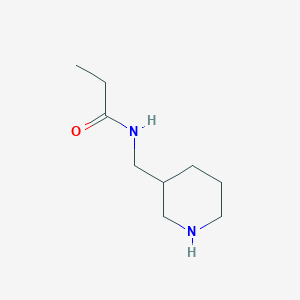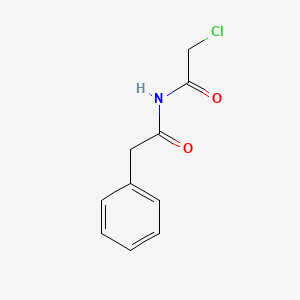
2-Chloro-N-phénylacétyl-acétamide
Vue d'ensemble
Description
2-Chloro-N-phenylacetamide, also known as chloroacetanilide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid . The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules .
Synthesis Analysis
The synthesis of N-(substituted phenyl)-2-chloroacetamides involves reacting aniline with chloroacetylchloride . The biological activity of chloroacetamides varies with the position of substituents bound to the phenyl ring .Molecular Structure Analysis
The molecular formula of 2-Chloro-N-phenylacetyl-acetamide is C10H10ClNO2 . The InChI code is 1S/C10H10ClNO2/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) .Chemical Reactions Analysis
The biological activity of chloroacetamides varies with the position of substituents bound to the phenyl ring . This explains why some molecules are more effective against Gram-negative than Gram-positive bacteria or C. albicans .Physical And Chemical Properties Analysis
The physical form of 2-Chloro-N-phenylacetyl-acetamide is solid . The storage temperature is between 2-8°C in an inert atmosphere .Mécanisme D'action
Target of Action
It has been shown to exhibit antifungal activity against different strains ofAspergillus niger . Therefore, it can be inferred that the compound likely interacts with key proteins or enzymes in the fungal cells that are essential for their growth and survival.
Mode of Action
It has been suggested that the compound interacts with ergosterol in the plasma membrane . Ergosterol is a critical component of fungal cell membranes, and disruption of its function can lead to cell death. The compound’s interaction with ergosterol could alter the membrane’s properties, leading to increased permeability and eventual cell death .
Biochemical Pathways
For instance, it may disrupt ergosterol biosynthesis, a vital process for maintaining the integrity and function of the fungal cell membrane .
Pharmacokinetics
In silico studies predict that the compound has favorable physicochemical parameters, good oral bioavailability, and absorption in the gastrointestinal tract . It is also suggested that the compound can cross the blood-brain barrier and inhibit CYP1A2 , an enzyme involved in drug metabolism.
Result of Action
The primary result of the action of 2-Chloro-N-phenylacetyl-acetamide is the inhibition of fungal growth. The compound has been shown to inhibit conidia germination and exhibit fungicidal activity against different strains of Aspergillus niger . At concentrations of 50 to 500 µg/mL, it has little hemolytic effect and a protective effect for type A and O red blood cells .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Chloro-N-phenylacetyl-acetamide is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, 2-Chloro-N-phenylacetyl-acetamide has also been found to exhibit cytotoxic effects at high concentrations, which limits its use in cell culture experiments. In addition, 2-Chloro-N-phenylacetyl-acetamide has a short half-life, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-Chloro-N-phenylacetyl-acetamide. One area of focus is the development of novel analogs of 2-Chloro-N-phenylacetyl-acetamide with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of 2-Chloro-N-phenylacetyl-acetamide in the treatment of neurodegenerative disorders. Furthermore, the mechanism of action of 2-Chloro-N-phenylacetyl-acetamide needs to be further elucidated to fully understand its therapeutic potential.
Applications De Recherche Scientifique
Activité antibactérienne
2-Chloro-N-phénylacétyl-acétamide : a été étudié pour son potentiel en tant qu'agent antibactérien. La recherche indique que certains dérivés d'acétamide présentent des propriétés antibactériennes significatives contre les espèces bactériennes à Gram positif et à Gram négatif . Ces composés, y compris le This compound, peuvent être synthétisés par irradiation micro-ondes et ont montré une efficacité dans l'inhibition de la croissance bactérienne, ce qui pourrait être précieux dans le développement de nouveaux antibiotiques.
Synthèse d'agents antimicrobiens
Les dérivés d'acétamide sont rapportés comme des agents antimicrobiens efficaces. Le This compound sert de bloc de construction pour la synthèse de composés hétérocycliques complexes ayant des applications antimicrobiennes potentielles . Cela en fait un composé crucial dans la recherche de nouveaux traitements contre les maladies infectieuses.
Recherche antimalarique
Dans la lutte contre le paludisme, les dérivés du This compound ont montré un potentiel prometteur en tant qu'agents antimalariques. Leur structure permet le développement de nouveaux médicaments qui pourraient potentiellement traiter ou prévenir le paludisme, contribuant ainsi aux efforts mondiaux de santé pour éradiquer cette maladie .
Études anticancéreuses
Les dérivés du composé ont été explorés pour leurs propriétés anticancéreuses. En interférant avec la croissance et la prolifération des cellules cancéreuses, ces dérivés pourraient conduire à de nouvelles approches thérapeutiques pour traiter divers types de cancer .
Applications antidiabétiques
La recherche sur le traitement du diabète a également bénéficié de l'étude des dérivés du This compound. Ces composés ont été étudiés pour leur potentiel à agir comme des agents antidiabétiques, offrant une nouvelle voie pour la gestion du diabète .
Potentiel antituberculeux
La tuberculose reste un problème de santé mondial important, et les dérivés du This compound ont été évalués pour leur activité antituberculeuse. Le développement de nouveaux médicaments basés sur ces dérivés pourrait améliorer les options de traitement pour les personnes touchées par la tuberculose .
Propriétés anti-inflammatoires
Les effets anti-inflammatoires des dérivés du This compound ont été documentés, suggérant leur utilisation dans le traitement des affections inflammatoires. Ces recherches pourraient conduire à la création de nouveaux médicaments anti-inflammatoires .
Applications industrielles
Au-delà de ses applications médicales, le This compound est également utilisé dans divers procédés industriels. Il sert de stabilisateur dans la synthèse de certains produits, agit comme agent de démoulage dans les plastiques, contribue à la production de films et est utilisé dans la création de tensioactifs et de flux de brasure . De plus, il joue un rôle dans la fabrication de fibres et de colorants organiques, ce qui montre sa polyvalence au-delà du domaine pharmaceutique.
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-chloroacetyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-7-10(14)12-9(13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFPDCYXEHCGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397348 | |
| Record name | 2-Chloro-N-phenylacetyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4488-91-9 | |
| Record name | 2-Chloro-N-phenylacetyl-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



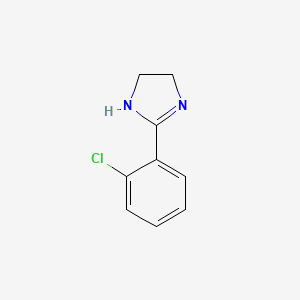
![2-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-phenyl}acetonitrile](/img/structure/B1622995.png)
![6-(Methylsulfonyl)benzo[d]thiazole](/img/structure/B1622996.png)

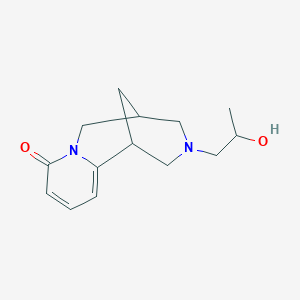
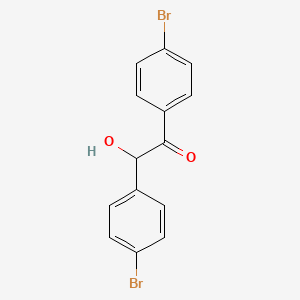
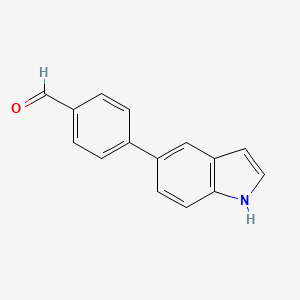
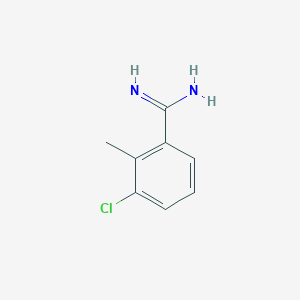
![Ethenyl-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]-methyl-phenylsilane](/img/structure/B1623008.png)
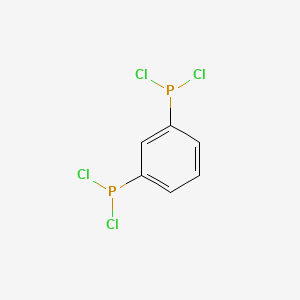
![4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1623012.png)


